Furo[3,4-f]benzothiazole-5,7-dione is a heterocyclic compound characterized by its unique fused ring structure that incorporates both furan and benzothiazole moieties. This compound has garnered attention in various fields of chemistry and medicinal research due to its potential biological activities and applications. The molecular formula for Furo[3,4-f]benzothiazole-5,7-dione is C9H4N2O3, and it has a molecular weight of approximately 188.14 g/mol. The compound is classified under the category of benzothiazole derivatives, which are known for their diverse biological properties and utility in drug development.
Furo[3,4-f]benzothiazole-5,7-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting materials such as 2-aminobenzenethiol and 1,3-dicarbonyl compounds can be reacted in the presence of a catalyst to facilitate the formation of the fused ring structure.
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis or solvent-free conditions may also be employed to enhance efficiency.
The molecular structure of Furo[3,4-f]benzothiazole-5,7-dione features a fused ring system that includes a benzothiazole ring and a furan ring with two carbonyl groups at positions 5 and 7. The structural representation can be depicted as follows:
Key structural data include:
The compound's structure contributes to its chemical reactivity and potential interactions with biological targets.
Furo[3,4-f]benzothiazole-5,7-dione participates in various chemical reactions typical for heterocycles. Key reactions include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to generate derivatives with novel properties.
The mechanism of action for Furo[3,4-f]benzothiazole-5,7-dione is closely related to its ability to interact with specific biological targets. Research indicates that this compound may exert its effects through:
Data from pharmacological studies suggest that derivatives of this compound exhibit antimicrobial and anticancer properties by disrupting cellular processes essential for pathogen survival or cancer cell proliferation.
Relevant chemical properties include:
Furo[3,4-f]benzothiazole-5,7-dione has numerous applications in scientific research:
Furo[3,4-f]benzothiazole-5,7-dione (CAS 153754-59-7 / 214079-09-1) is a polycyclic heterocyclic compound with the molecular formula C₉H₃NO₃S and a molecular weight of 205.19 g/mol [1] [6]. Its IUPAC name reflects three critical structural features:
Furo[3,4-f]benzothiazole-5,7-dione belongs to a broader class of electrophilic benzothiazole derivatives. Key structural distinctions from related systems include:
Electron-Deficient Core: The dione groups induce greater electron deficiency than parent benzothiazole (C₇H₅NS), altering reactivity. Benzothiazole itself is a planar, sulfur/nitrogen-containing bicyclic compound with modest polarity [7]. In contrast, the dione groups in Furo[3,4-f]benzothiazole-5,7-dione significantly increase its electron-withdrawing character and topological polar surface area (84.5 Ų vs. ~25 Ų for unsubstituted benzothiazole) [6] [7].
Fusion Geometry: The [3,4-f] fusion denotes angular attachment, differing from linear fusions like [5,6-g] that alter π-conjugation pathways. This specific fusion mode constrains molecular planarity and influences dipole alignment.
Table 2: Structural Parameters of Related Heterocycles | Compound | Molecular Formula | Fusion Type | Key Functional Groups | Molecular Weight (g/mol) | |----------------------------|------------------------|---------------------|---------------------------|------------------------------| | Furo[3,4-f]benzothiazole-5,7-dione | C₉H₃NO₃S | Angular Furan-Benzothiazole | 5,7-Dione | 205.19 | | Benzimidazole-4,7-dione | C₇H₅N₂O₂† | Linear Imidazole-Benzene | 4,7-Dione | ~163 (varies) | | Benzothiazole | C₇H₅NS | None (simple bicycle) | None | 135.19 | | Quinazoline-2,4-dione | C₈H₆N₂O₂ | Pyrimidine-Benzene | 2,4-Dione | 162.15 | †Representative example from literature analogs [5]
Furo[3,4-f]benzothiazole-5,7-dione exhibits strategic isosterism with nitrogen-rich heterocycles prominent in CNS-active agents:
Triazole Isosteres: The dione-thiazole motif mimics triazole-containing anticonvulsants (e.g., alprazolam analogs) where sulfur replaces nitrogen while retaining H-bond acceptor capacity. Triazole-based drugs exploit dipole interactions with neuronal targets like GABA receptors . The thiazole sulfur provides comparable ligand geometry but altered electronic distribution, potentially enhancing membrane permeability.
Furopyrimidine Mimicry: The fused furan-dione system parallels furo[2,3-d]pyrimidine scaffolds in kinase inhibitors. Key distinctions include:
Higher electron affinity (log P = 1.7 vs. ~1.0 for furopyrimidines) [6]
SAR Implications: Minor structural changes in fused diones significantly modulate bioactivity. For example, in benzimidazole-4,7-diones:
Table 3: Isosteric Analogues and Molecular Properties | Compound Type | Prototype Structure | Molecular Weight Range (g/mol) | Key Bioactivity | Target Interaction | |--------------------------|----------------------------|-----------------------------------|----------------------------|----------------------------| | Furo[3,4-f]benzothiazole-5,7-dione | C₉H₃NO₃S | 205.19 | Electrophilic scaffold | H-bond acceptor, π-stacking | | Triazole anticonvulsants | C₁₇H₁₃ClN₄ (alprazolam) | 308–310 | GABA modulation | Dipole-cation interactions | | Benzimidazole-4,7-diones | C₁₃H₆Cl₂F₃N₃O₂ | 348–350 | P2X3 receptor antagonism | Hydrophobic pocket binding | | Quinazolinone antifolates | C₁₆H₁₃N₇O₃ (raltitrexed) | 458.42 | Dihydrofolate reductase inhibition | Polar dione recognition |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: